![molecular formula C7H6ClF3N2 B14835814 [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but its unique chemical structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]methanol: Similar in structure but with a hydroxyl group instead of a methylamine group.
[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methylamine: Similar but with the chloro and trifluoromethyl groups at different positions.
Uniqueness
The unique combination of the chloro, trifluoromethyl, and methylamine groups in [5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine gives it distinct chemical properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-4(1-12)6(5)7(9,10)11/h2-3H,1,12H2 |
Clave InChI |
HCZGHGYBUHFFMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


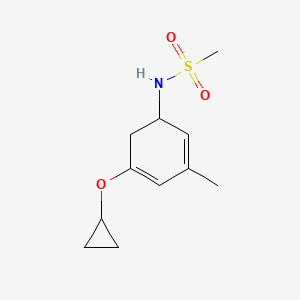
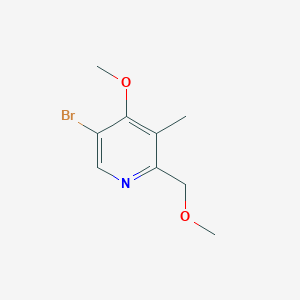

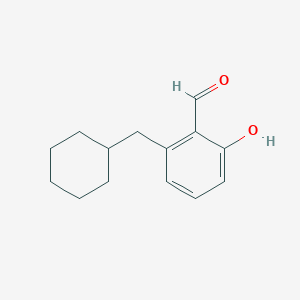
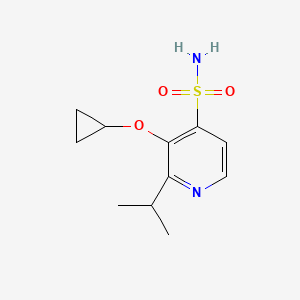
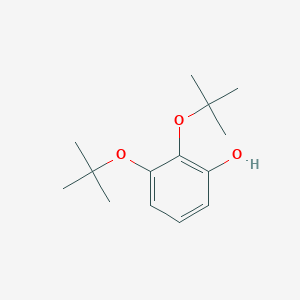
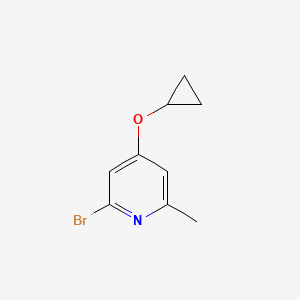

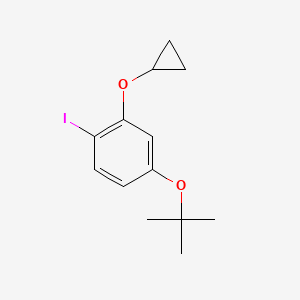
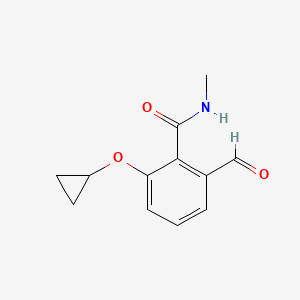
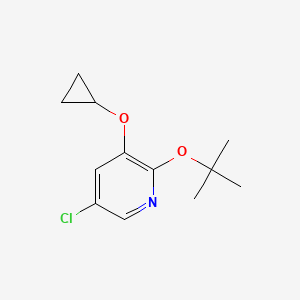

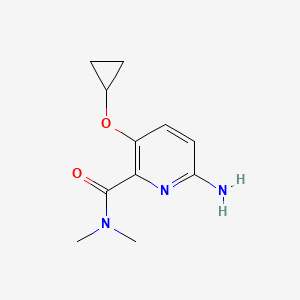
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
